molecular formula C9H13NO B1349495 1-(4-Methoxyphenyl)ethanamine CAS No. 6298-96-0

1-(4-Methoxyphenyl)ethanamine

Cat. No. B1349495
CAS RN: 6298-96-0
M. Wt: 151.21 g/mol
InChI Key: JTDGKQNNPKXKII-ZETCQYMHSA-N
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Description

1-(4-Methoxyphenyl)ethanamine is a primary amino compound consisting of ethylamine having a 4-methoxyphenyl substituent at the 2-position . It derives from a hydride of a 2-phenylethylamine .


Molecular Structure Analysis

The molecular formula of 1-(4-Methoxyphenyl)ethanamine is C9H13NO . The average mass is 151.206 Da and the monoisotopic mass is 151.099716 Da . The IUPAC name is 1-(4-methoxyphenyl)ethanamine .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Methoxyphenyl)ethanamine is 151.21 g/mol . The IUPAC name is 1-(4-methoxyphenyl)ethanamine . The InChI is 1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 .

Scientific Research Applications

Synthesis of Medicinal Compounds

Development of Antimicrobial Agents

The compound has been incorporated in the synthesis of novel 1,2,4-Triazole derivatives. These compounds, after structural elucidation and characterization, demonstrated moderate antimicrobial activity. This development is significant in the ongoing search for new antibacterial agents (Ünlüer et al., 2019).

Environmental Studies

Research has also explored the role of 1-(4-Methoxyphenyl)ethanamine in environmental contexts. For instance, it's involved in the study of the reductive dechlorination of methoxychlor by bacterial species, which is pivotal in understanding the biodegradation processes in submerged environments (Satsuma & Masuda, 2012).

Drug Metabolism and Toxicology

Studies have also been conducted on the metabolism and toxicology of derivatives of this compound, particularly in the context of drug metabolism by cytochrome P450 enzymes. This is crucial for understanding drug interactions and potential toxic effects (Hu & Kupfer, 2002).

Novel Drug Synthesis

Further, 1-(4-Methoxyphenyl)ethanamine is used in synthesizing new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides. These compounds have been tested for their antibacterial effects against Escherichia and have shown potential as therapeutic agents (Abbasi et al., 2019).

properties

IUPAC Name

1-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGKQNNPKXKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285599
Record name 1-(4-methoxyphenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)ethanamine

CAS RN

6298-96-0
Record name 1-(4-Methoxyphenyl)ethylamine
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Record name 6298-96-0
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Record name 1-(4-methoxyphenyl)ethanamine
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Record name 1-(4-Methoxyphenyl)ethanamine
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Record name 1-(4-METHOXYPHENYL)ETHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
D Balestri, S Grilli, C Romano… - European Journal of …, 2014 - Wiley Online Library
The synthesis of optically pure N,N′‐di(tert‐butoxycarbonyl)‐trans‐cyclohex‐4‐ene‐1,2‐diamine was accomplished from the diimine, which was obtained by condensation of glyoxal …
S Ladraa, A Bouraiou, S Bouacida… - … Section C: Crystal …, 2009 - scripts.iucr.org
In the structures of the two enantiopure diastereoisomers of the title compound, C20H18ClN3O, which crystallize in different space groups, the molecules are very similar as far as bond …
Number of citations: 6 scripts.iucr.org
JC Wu, JB Sun, XX Xu - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C31H28FNO3, is an intermediate in the synthesis of ezetimibe analogues. The absolute configuration has been established on the basis of an unchanging chiral …
Number of citations: 4 scripts.iucr.org
S Sashikanth, V Raju, S Somaiah, PS Rao… - Synthesis, 2013 - thieme-connect.com
An asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate has been developed through application of a Strecker reaction with [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride …
Number of citations: 14 www.thieme-connect.com
L Qin, F Xie, X Jin, M Liu - Chemistry–A European Journal, 2015 - Wiley Online Library
An intelligent molecular hydrogel with a volume phase transition was constructed to regulate the chiral packing of a well‐known cyanine dye on a dynamically self‐assembled chiral …
MM Pakulski, SK Mahato, MJ Bosiak… - Tetrahedron …, 2012 - Elsevier
The reduction of representative alkyl aryl (E)-ketoxime O-benzyl ethers with borane catalyzed by terpene oxazaborolidines, derived from (1R)-nopinone and (1R)-camphor, gave the …
Number of citations: 21 www.sciencedirect.com
P Rani, D Pal, R Rama Hegde… - Anti-Cancer Agents in …, 2016 - ingentaconnect.com
A new concatenation of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives having 2-phenoxy-N-(1-phenylethyl)…
Number of citations: 10 www.ingentaconnect.com
X Qian, E Tang, J Fan, K Zhu, J Zhu, J Shabaker, E Lo… - Tetrahedron, 2015 - Elsevier
The development of a practical and efficient synthesis of a novel PPAR α/γ dual agonist, (S)-2-(((3-fluoro-4-methylphenoxy)carbonyl)(1-(4-((5-methyl-2-phenyloxazol-4-yl)methoxy)…
Number of citations: 2 www.sciencedirect.com
X Xu, R Fu, J Chen, S Chen, X Bai - Bioorganic & Medicinal Chemistry …, 2007 - Elsevier
The underlying principle of drug design in this paper is that the maximum retention of the functional groups that exist in the marketed drug would provide a higher probability for …
Number of citations: 78 www.sciencedirect.com
Z Wang, L Zhao, Y Chen, W Xu… - European Journal of …, 2014 - Wiley Online Library
Two chiral analogs of bedaquiline were selected from a series of compounds designed as anti‐Mycobacterium tuberculosis drugs for synthetic and stereochemical research. The …

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